molecular formula C8H12N2 B105513 N-(pyridin-3-ylmethyl)ethanamine CAS No. 3000-75-7

N-(pyridin-3-ylmethyl)ethanamine

Cat. No. B105513
CAS RN: 3000-75-7
M. Wt: 136.19 g/mol
InChI Key: SGROJTFSHJVVSF-UHFFFAOYSA-N
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Description

N-(pyridin-3-ylmethyl)ethanamine is a chemical compound that serves as a building block for various complex molecules, particularly in coordination chemistry where it can act as a ligand to metal centers. The compound features a pyridine ring, which is a common motif in many biologically active molecules and pharmaceuticals, and an ethanamine chain that provides a linkage point for further chemical modifications.

Synthesis Analysis

The synthesis of related compounds often involves the reaction of pyridine derivatives with various alkylating agents to introduce the ethanamine moiety. For instance, the preparation of N-methyl-N-(naphthalen-2-ylmethyl)-2-(pyridin-2-yl)ethanamine, a related compound, has been described in the literature. This compound reacts with palladium(II) acetate to form a cyclometallated complex, which is a key step in the synthesis of palladacycles . Although the exact synthesis of N-(pyridin-3-ylmethyl)ethanamine is not detailed in the provided papers, similar synthetic strategies could be employed.

Molecular Structure Analysis

The molecular structure of N-(pyridin-3-ylmethyl)ethanamine and its derivatives is crucial for their reactivity and interaction with metal ions. The pyridine ring provides a nitrogen donor atom that can coordinate to metal centers, forming stable complexes. The ethanamine side chain may also participate in binding or influence the overall conformation of the ligand. For example, the crystal structure analysis of isomeric N,N'-bis(pyridin-n-ylmethyl)ethanedithioamides shows that the pyridyl rings can adopt various conformations relative to the central residue, which is important for their coordination properties .

Chemical Reactions Analysis

N-(pyridin-3-ylmethyl)ethanamine and its derivatives can undergo various chemical reactions, particularly those involving coordination to metal ions. For example, the related compound with a naphthyl group reacts with palladium(II) acetate to form a cyclometallated complex, which can undergo substitution reactions to afford palladacycles with different halogens as ligands . These complexes can exhibit catalytic properties, such as the reduction of various functional groups under mild conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(pyridin-3-ylmethyl)ethanamine derivatives are influenced by their molecular structure. For instance, the presence of the pyridine ring and the ethanamine moiety can affect the solubility, boiling point, and melting point of the compound. The coordination behavior to metal ions is also a significant chemical property, as seen in the complexation of a related tetradentate ligand with cadmium(II), resulting in a distorted octahedral geometry . The crystal structure of such complexes can reveal various intermolecular interactions, such as hydrogen bonding, which are important for understanding the compound's behavior in the solid state .

Scientific Research Applications

DNA Binding and Nuclease Activity

N-(pyridin-3-ylmethyl)ethanamine and related compounds have been explored for their potential in DNA binding and nuclease activity. For example, Cu(II) complexes of tridentate ligands, including derivatives of N-(pyridin-3-ylmethyl)ethanamine, have demonstrated significant DNA binding propensity and minor structural changes in DNA upon binding. These complexes show a high DNA cleavage activity, especially in the presence of a reducing agent, indicating their potential utility in biochemical applications related to DNA interaction (Kumar et al., 2012).

Ligand Exchange and Spin State Equilibria

The compound has been involved in studies concerning ligand exchange and spin state equilibria. Fe(II) complexes based on ligands such as N-(pyridin-3-ylmethyl)ethanamine exhibit interesting behaviors in solution, including ligand exchange with water and equilibrium between different spin states. These characteristics could be significant in understanding the molecular dynamics of such complexes (Draksharapu et al., 2012).

Photo-induced Oxidation Studies

The compound's derivatives are also used in photo-induced oxidation studies. In particular, Fe(II) complexes involving N-(pyridin-3-ylmethyl)ethanamine derivatives have been observed to enhance the rate of electron transfer under UV or visible irradiation. This characteristic indicates potential applications in photochemistry and photobiology research, such as studying the mechanisms of oxidative DNA cleavage (Draksharapu et al., 2012).

Corrosion Inhibition

In the field of materials science, specifically in corrosion engineering, N-(pyridin-3-ylmethyl)ethanamine derivatives have been employed in the synthesis of cadmium(II) Schiff base complexes. These complexes have shown promising results as corrosion inhibitors for mild steel, indicating potential applications in protective coatings and materials preservation (Das et al., 2017).

Crystal Structure Analysis

The compound has been used in hydrothermal syntheses to study crystal structures. For instance, Cu(II)/Ni(II) complex fragments with N-(pyridin-3-ylmethyl)ethanamine derivatives have been synthesized and characterized, contributing to the understanding of crystallography and molecular architecture (Zhang et al., 2010).

Catecholase Activity

In enzymology research, Fe(III) complexes using N-(pyridin-3-ylmethyl)ethanamine derivatives have been synthesized and studied for their catecholase activity. These complexes mimic the action of certain enzymes, aiding in the understanding of biochemical reactions and enzyme catalysis (Singh et al., 2010).

Redox Chemistry

N-(pyridin-3-ylmethyl)ethanamine has been modified to create a ferrocene derivative with improved solubility and potential for multi-electron transfer. This development has implications in redox chemistry and battery technology (Xie et al., 2018).

properties

IUPAC Name

N-(pyridin-3-ylmethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-2-9-6-8-4-3-5-10-7-8/h3-5,7,9H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGROJTFSHJVVSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20405876
Record name N-(pyridin-3-ylmethyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(pyridin-3-ylmethyl)ethanamine

CAS RN

3000-75-7
Record name N-Ethyl-3-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3000-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(pyridin-3-ylmethyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl[(pyridin-3-yl)methyl]amine
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Synthesis routes and methods I

Procedure details

prepared by reaction of the commercially available pyridin-3-carbaldehyde with 2M ethylamine in THF.
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Synthesis routes and methods II

Procedure details

prepared by reaction of ethylamine with pyridine-3-carbaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
C Wang, CK Moseley, SM Carlin, CM Wilson… - Bioorganic & medicinal …, 2013 - Elsevier
EMPA is a selective antagonist of orexin 2 (OX 2 ) receptors. Previous literature with [ 3 H]-EMPA suggest that it may be used as an imaging agent for OX 2 receptors; however, brain …
Number of citations: 21 www.sciencedirect.com
THK Thvedt, K Kaasa, E Sundby, C Charnock… - European Journal of …, 2013 - Elsevier
In the search for new antifungal compounds and to explore structure activity relationships, a series of 24 chiral benzyl amine type antifungals was synthesised and characterised. In vitro …
Number of citations: 13 www.sciencedirect.com
P Meena, V Nemaysh, M Khatri, A Manral… - Bioorganic & medicinal …, 2015 - Elsevier
Abstract Development of Multi-Target Directed Ligands (MTDLs) has emerged as a promising approach for targeting complex etiology of Alzheimer’s disease (AD). Following this …
Number of citations: 91 www.sciencedirect.com
F Pandolfi, F D'Acierno, M Bortolami, D De Vita… - European Journal of …, 2019 - Elsevier
Candida albicans biofilm represents a major clinical problem due to its intrinsic tolerance to anti-fungal compounds and it has been highly related to infections in catheterized patients. …
Number of citations: 30 www.sciencedirect.com
P Meena, A Manral, V Nemaysh, V Saini, F Siraj… - RSC …, 2016 - pubs.rsc.org
In response to the molecular complexity of AD, the strategy of multi-target directed ligand (MTDL) holds great potential in modulating different targets involved in the neurodegenerative …
Number of citations: 7 pubs.rsc.org
AT Londregan, DW Piotrowski, K Futatsugi… - Bioorganic & medicinal …, 2013 - Elsevier
Optimization of a high-throughput screening hit led to the discovery of a new series of 5-phenoxy-1,3-dimethyl-1H-pyrazole-4-carboxamides as highly potent agonists of TGR5. This …
Number of citations: 26 www.sciencedirect.com
J Raushel, DL Sandrock, KV Josyula… - The Journal of …, 2011 - ACS Publications
Reinvestigation of Aminomethyltrifluoroborates and Their Application in Suzuki−Miyaura Cross-Coupling Reactions | The Journal of Organic Chemistry ACS ACS Publications C&EN …
Number of citations: 44 pubs.acs.org

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